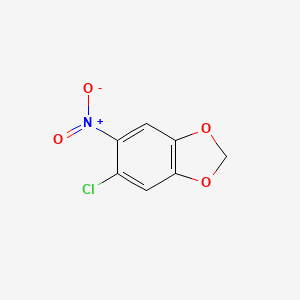

5-Chloro-6-nitro-1,3-benzodioxole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-nitro-1,3-benzodioxole is an organic compound with the molecular formula C7H4ClNO4 . It has a molecular weight of 201.57 .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H4ClNO4/c8-4-1-6-7 (13-3-12-6)2-5 (4)9 (10)11/h1-2H,3H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 201.57 .Scientific Research Applications

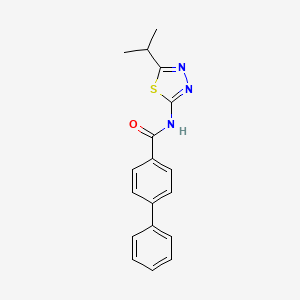

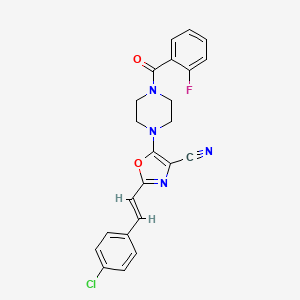

Anticancer and Antibacterial Agents

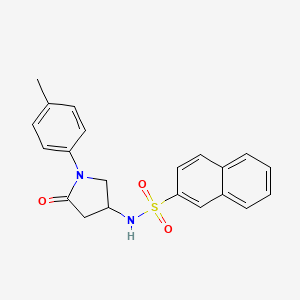

5-Chloro-6-nitro-1,3-benzodioxole derivatives have been explored for their potential in medicinal chemistry, particularly in the synthesis of compounds with anticancer, antibacterial, and DNA-binding capabilities. Gupta et al. (2016) demonstrated a one-pot, microwave-assisted green synthesis of 2-phenyl 1,3-benzodioxole derivatives, identifying compounds with significant anticancer and antibacterial potency greater than standard reference compounds. This study highlights the potential of these derivatives in developing new therapeutic agents with enhanced activity and fewer side effects than existing ones (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).

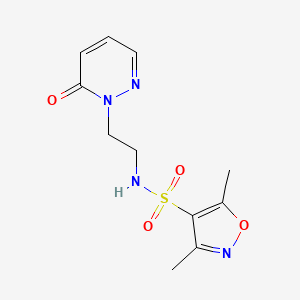

Organic Magnetic Materials

In the field of organic magnetic materials, the structural and magnetic properties of compounds containing nitro and chloro substituents, akin to this compound, have been studied. Ferrer et al. (2001) synthesized highly stable nitroxide radicals with chloro and nitro substituents, analyzing their electron spin resonance spectroscopy, crystallography, and magnetic susceptibility. The study provides insights into the role of hydrogen bonds in these materials, either as crystal scaffolding or exchange linkers, highlighting their potential in designing novel magnetic materials (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).

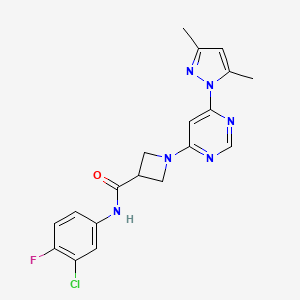

Energetic Materials

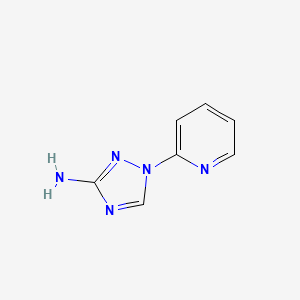

The synthesis and evaluation of energetic materials is another significant application area. Thottempudi and Shreeve (2011) discussed the synthesis of salts of trinitromethyl-substituted triazoles derived from 5-nitro-3-trinitromethyl-1H-1,2,4-triazole, forming a new class of highly dense energetic materials. These compounds demonstrate high density, moderate to good thermal stability, and excellent detonation properties, making them promising candidates for explosive compounds (Thottempudi & Shreeve, 2011).

properties

IUPAC Name |

5-chloro-6-nitro-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDKDQSLKYJHKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone](/img/structure/B2961671.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2961673.png)

![N-(3-bromophenyl)-2-(2-(4-ethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetamide](/img/structure/B2961674.png)

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2961677.png)

![2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid](/img/structure/B2961681.png)

![8-[(4-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2961683.png)

![N-benzyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2961691.png)